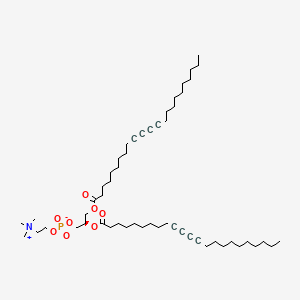
Triethoxyfluorosilane
Overview
Description
Triethoxyfluorosilane is a chemical compound with the molecular formula C6H15FO3Si . It is a colorless to light orange to yellow clear liquid .
Molecular Structure Analysis
The molecular weight of Triethoxyfluorosilane is 182.27 . Its structure consists of a silicon atom bonded to three ethoxy groups and one fluorine atom .
Chemical Reactions Analysis
Triethoxyfluorosilane has been used in the fabrication of hydrophobic zeolites . These zeolites, used as supports, enhanced the efficiency of deposited TiO2 for the photocatalytic degradation of organics diluted in water . It has also been used in the sol-gel synthesis of oxyfluoride silica gels .
Physical And Chemical Properties Analysis
Triethoxyfluorosilane is a colorless to light orange to yellow clear liquid . It has a boiling point of 134 °C, a density of 0.98, and a refractive index of 1.36 . It is soluble in organic solvents such as ethanol and acetone, but insoluble in water .
Scientific Research Applications
Hydrophobic Modification of Zeolites
TEFS is used to modify the surface of zeolites to create hydrophobic properties. This modification enhances the efficiency of zeolites as supports for TiO2 photocatalysts , which are crucial in the photocatalytic degradation of organic compounds diluted in water . The hydrophobic surface allows for better interaction with organic molecules, leading to improved degradation efficiency.
Photocatalytic Degradation of Air Pollutants
When applied to zeolites, TEFS contributes to the development of materials that can degrade air pollutants like acetaldehyde. The hydrophobic zeolites support TiO2 in efficiently adsorbing and degrading these compounds, which are harmful to human health and the ecosystem . This application is significant in purifying air in indoor environments.
Enhancement of Separation Processes
TEFS-treated high-silica zeolite membranes show improved performance in the separation of ethanol from water mixtures by pervaporation . The treatment with TEFS enhances the hydrophobicity of the membranes, which is beneficial for the separation process, particularly in the recovery of ethanol.
Creation of Mesoporous Structures
TEFS is instrumental in maintaining the mesoporous structure and large surface area of zeolites while imparting hydrophobicity . This property is essential for applications that require a combination of porosity and water repellency, such as in certain filtration and adsorption processes.
Development of Composite Materials
By using TEFS, researchers can develop composite materials that combine adsorbents with photocatalysts. These materials are designed to tackle environmental issues by purifying contaminated water and air, utilizing the strong oxidation potential of TiO2 and the adsorption properties of modified zeolites .
Improvement of Photocatalytic Reactivity
The hydrophobic property induced by TEFS on zeolite supports leads to greater photocatalytic activities for the degradation of volatile organic compounds (VOCs). This improvement is due to the increased interaction between the hydrophobic surface and the organic molecules .
Research in Environmental Purification
TEFS-modified materials are being explored for their potential in environmental purification. The focus is on the degradation of highly dilute organic contaminants in water or air, which is increasingly important for global environmental protection .
Safety and Hazards
Mechanism of Action
Target of Action
Triethoxyfluorosilane (CAS 358-60-1) is a versatile compound that primarily targets surfaces and materials in various fields due to its unique properties and reactivity . It is commonly used in the field of chemical synthesis and surface modification .
Mode of Action
Triethoxyfluorosilane interacts with its targets through a process of substitution, hydrolysis, and condensation . The mechanism of action involves the substitution of the ethoxy groups with other functional groups, resulting in the desired product . In surface modification processes, it forms a thin layer of fluorosilane on the surface, which repels water and oils .
Biochemical Pathways
It can enhance the efficiency of deposited TiO2 for the photocatalytic degradation of organics diluted in water .
Result of Action
The result of Triethoxyfluorosilane’s action is the formation of various organofluorosilane compounds in chemical synthesis . In surface modification, it results in enhanced hydrophobicity and oleophobicity of surfaces . When used as a support for TiO2 photocatalysts, it can enhance the efficiency of photocatalytic degradation of organics diluted in water .
Action Environment
The action of Triethoxyfluorosilane can be influenced by environmental factors. For instance, its hydrolysis and condensation reactions require peculiar experimental control . Furthermore, its storage conditions can impact its stability and efficacy. It is sensitive to moisture and should be stored in a cool, dry place .
properties
IUPAC Name |
triethoxy(fluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIJOWQJOQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075233 | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxyfluorosilane | |
CAS RN |
358-60-1 | |
| Record name | Triethoxyfluorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyfluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)








